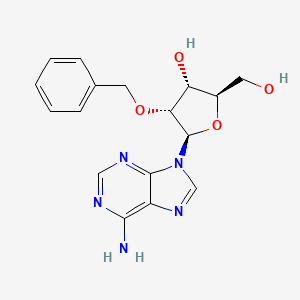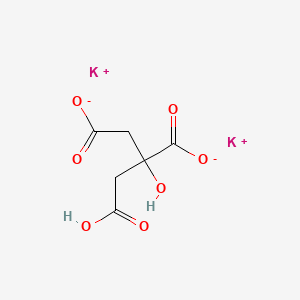
Dipotassium hydrogen citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dipotassium hydrogen citrate is a chemical compound with the formula K₂C₆H₇O₇. It is a potassium salt of citric acid and is commonly used in various applications due to its buffering and chelating properties. This compound is often found in the form of a white, crystalline powder that is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium hydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete reaction. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
In industrial settings, this compound is produced by reacting citric acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dipotassium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.
Reduction: It is less commonly involved in reduction reactions.
Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents under acidic conditions.
Substitution: Reactions with strong acids like hydrochloric acid can lead to the formation of citric acid and potassium chloride.
Major Products Formed
Oxidation: Potassium carbonate and carbon dioxide.
Substitution: Citric acid and potassium chloride.
科学的研究の応用
Dipotassium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a nutrient source in microbial culture media and as a chelating agent to stabilize metal ions in biological systems.
Medicine: It is used to manage conditions like renal tubular acidosis and to prevent kidney stones by alkalizing the urine.
Industry: It is employed in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a pH regulator.
作用機序
The primary mechanism of action of dipotassium hydrogen citrate involves its ability to alkalize bodily fluids. When ingested, it dissociates into potassium and citrate ions. The citrate ions are metabolized to bicarbonate, which increases the pH of the urine, making it less acidic. This helps in preventing the formation of kidney stones and managing conditions like renal tubular acidosis.
類似化合物との比較
Similar Compounds
Potassium citrate: Similar in function but contains three potassium ions per citrate molecule.
Sodium citrate: Used for similar purposes but contains sodium instead of potassium.
Calcium citrate: Often used as a dietary supplement for calcium.
Uniqueness
Dipotassium hydrogen citrate is unique due to its specific potassium content and its ability to provide both potassium and citrate ions, which are beneficial in various biological and chemical processes. Its high solubility in water and effective buffering capacity make it a preferred choice in many applications.
特性
CAS番号 |
3609-96-9 |
|---|---|
分子式 |
C6H6K2O7 |
分子量 |
268.30 g/mol |
IUPAC名 |
dipotassium;3-carboxy-3-hydroxypentanedioate |
InChI |
InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChIキー |
UZLGHNUASUZUOR-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[K+].[K+] |
| 3609-96-9 | |
物理的記述 |
Liquid; Dry Powder |
ピクトグラム |
Irritant |
関連するCAS |
7778-49-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


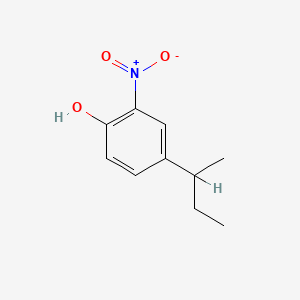
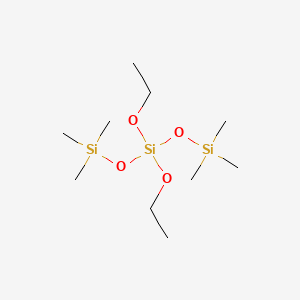

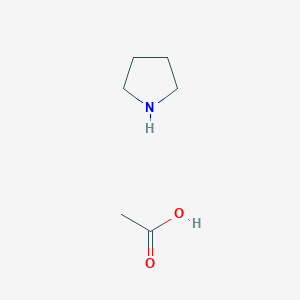


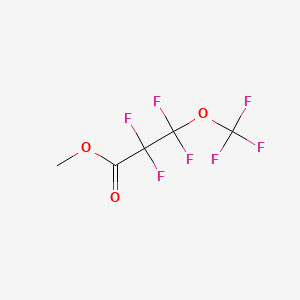
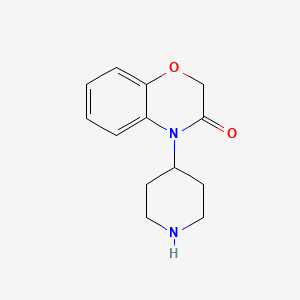


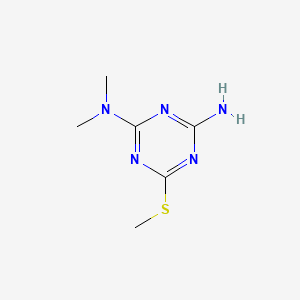
![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)
